Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its intricate structure, which includes various functional groups such as cyano, carbamoyl, and sulfanyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the intermediate compound, which is then subjected to further functionalization and cyclization reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-[({4-[(2-chlorophenyl)carbamoyl]phenoxy}acetyl)amino]-3-thiophene carboxylate
Uniqueness
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and drug development.
Properties
Molecular Formula |
C31H27ClN4O4S |
---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
ethyl 6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C31H27ClN4O4S/c1-3-40-31(39)28-27(23-11-7-8-12-25(23)32)24(17-33)30(36-29(28)20-9-5-4-6-10-20)41-18-26(38)35-22-15-13-21(14-16-22)34-19(2)37/h4-16,27,36H,3,18H2,1-2H3,(H,34,37)(H,35,38) |
InChI Key |
HDEDVXRQIJVMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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